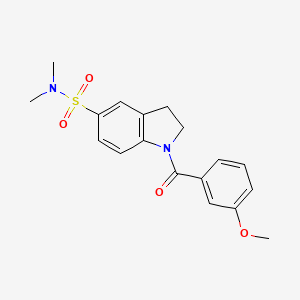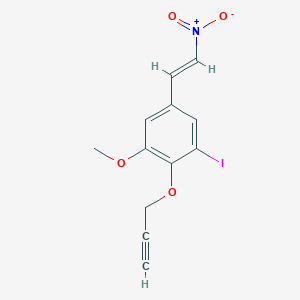![molecular formula C16H23N3O3 B4631613 N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)
N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic or heteroaromatic substrates. For instance, a series of antitumor derivatives starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole underwent a three-step sequence to obtain various N-substituted carboxamides, demonstrating a methodology that could be adapted for synthesizing the compound (Jasztold-Howorko et al., 1994). Additionally, the synthesis of novel chalcone derivatives followed by cyclocondensation reactions provides a basis for the synthesis of complex molecules, potentially applicable to our target compound (Illicachi et al., 2017).
Molecular Structure Analysis
Crystal structure determinations are crucial for understanding the molecular geometry and potential interaction sites of compounds. For example, the crystal structure of a related N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, offering insights into the molecular architecture that could be compared to our target compound for predicting its behavior in biological systems (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactivity and interactions play a significant role in the utility of a compound. The study of 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides highlights the chemoselective nucleophilic chemistry that could be relevant for modifying the compound to enhance its properties or develop derivatives (Yu et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are essential for the practical use of a compound. Research on similar compounds, such as the study of vibrational spectroscopy, DFT, and molecular docking of an N,N-dimethyl benzylidene derivative, provides a template for understanding how these properties might be analyzed for N-[3-(Dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide (Karrouchi et al., 2020).
Chemical Properties Analysis
Understanding the chemical stability, reactivity with other compounds, and potential for modifications is crucial. For instance, the synthesis and antimicrobial studies of novel isoxazoline derivatives highlight methodologies that could elucidate the chemical properties of our target compound through the exploration of its reactivity and potential biological activities (Jadhav, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies The synthesis of novel isoxazoline derivatives, including structures related to N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, has been explored for their potential antimicrobial activities. A study detailed the creation of these derivatives through the cyclization of chalcones with hydroxylamine hydrochloride, demonstrating moderate to good antibacterial and antifungal effects against various microbes. This implies a broad application in developing new antimicrobial agents (Jadhav, 2010).
Antitumor Olivacine Derivatives Research into antitumor activities has led to the synthesis of olivacine derivatives, including those structurally related to the compound . These derivatives have shown promising in vitro and in vivo antitumor properties, particularly against murine solid tumors, indicating their potential in cancer therapy (Jasztold-Howorko et al., 1994).
Isoxazolopyridazines and Anticancer Activity Further chemical synthesis efforts have generated isoxazole and isoxazolopyridazine derivatives bearing the 1,2,3-triazole moiety. These compounds were evaluated for their anti-hepatic cancer properties, showing considerable efficacy compared to standard drugs like doxorubicin. This research highlights the potential of such derivatives in treating hepatic cancer, underscoring the versatility of the core isoxazole structure in medicinal chemistry (Hassan et al., 2019).
Antibacterial and Antifungal Thiadiazole Derivatives A series of thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized, showing significant antibacterial and antifungal activities. This research suggests the potential of such compounds in developing new antimicrobial agents, with certain derivatives displaying appreciable activity at concentrations as low as 0.5-1.0 mg/mL (Chandrakantha et al., 2014).
Fluorescent Probes for Nerve Agent Detection Innovative approaches in chemical sensor development have led to the creation of fluorescent probes designed for the detection of nerve agent mimics. One such probe utilizes the concept of "covalent assembly" and Lossen rearrangement to achieve high selectivity and sensitivity in detecting diethyl chlorophosphate (DCP), a nerve agent mimic. This application demonstrates the compound's utility beyond traditional medicinal contexts, offering potential in environmental monitoring and defense (Huo et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)10-4-9-17-16(20)15-11-14(18-22-15)12-5-7-13(21-3)8-6-12/h5-8,15H,4,9-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCLQNXXKYRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)


![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)
![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)
![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)
![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
